REACTION_SMILES
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[CH2:12]([CH3:13])[n:14]1[c:15]([CH3:25])[c:16]([CH:23]=[O:24])[c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12.[Na+:11].[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6]([O-:7])=[O:8])[cH:9][cH:10]1>>[CH2:12]([CH3:13])[n:14]1[c:15]([CH3:25])[cH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1c(C)c(C=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)[O-])cc1
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Name
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Type
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product
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Smiles
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CCn1c(C)cc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |